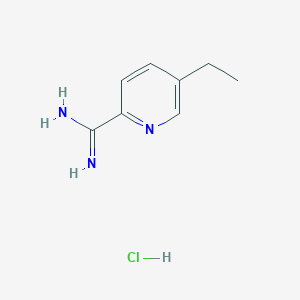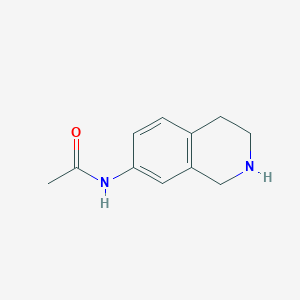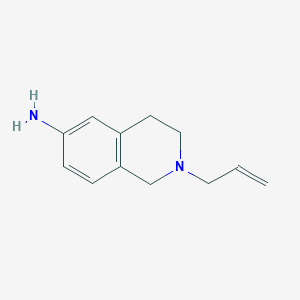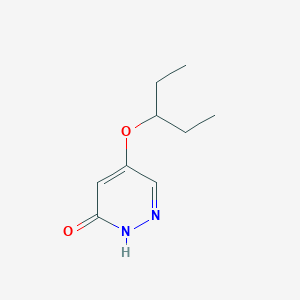
1-Methylquinoline-2,5,8(1H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-Metilquinolina-2,5,8(1H)-triona es un compuesto heterocíclico que pertenece a la familia de la quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones en diversos campos, incluyendo la química medicinal, la síntesis orgánica y la ciencia de los materiales. La estructura única de la 1-Metilquinolina-2,5,8(1H)-triona, caracterizada por un núcleo de quinolina con tres grupos ceto, la convierte en un tema interesante para la investigación científica.
Métodos De Preparación
La síntesis de 1-Metilquinolina-2,5,8(1H)-triona se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de 2-aminoacetofenona con oxalato de dietilo en presencia de una base puede conducir a la formación del núcleo de quinolina, seguido de oxidación para introducir los grupos ceto. Los métodos de producción industrial pueden implicar condiciones de reacción optimizadas, como temperatura y presión controladas, para garantizar un alto rendimiento y pureza del compuesto.
Análisis De Reacciones Químicas
La 1-Metilquinolina-2,5,8(1H)-triona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para introducir grupos funcionales adicionales o para modificar su estructura.
Reducción: Las reacciones de reducción pueden convertir los grupos ceto en grupos hidroxilo, alterando las propiedades del compuesto.
Sustitución: El núcleo de quinolina permite reacciones de sustitución, donde diferentes sustituyentes se pueden introducir en posiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
La 1-Metilquinolina-2,5,8(1H)-triona se ha explorado para diversas aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: La actividad biológica del compuesto es de interés para el desarrollo de nuevos fármacos, particularmente por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación se ha centrado en su potencial como agente terapéutico, con estudios que investigan su mecanismo de acción y eficacia en el tratamiento de diversas enfermedades.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales, como polímeros y tintes.
Mecanismo De Acción
El mecanismo por el cual la 1-Metilquinolina-2,5,8(1H)-triona ejerce sus efectos implica interacciones con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede resultar de la inhibición de enzimas bacterianas o la disrupción de las membranas celulares. En la investigación del cáncer, el compuesto puede inducir la apoptosis o inhibir la proliferación celular al dirigirse a vías de señalización específicas. Los estudios detallados sobre sus objetivos moleculares y vías son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
La 1-Metilquinolina-2,5,8(1H)-triona se puede comparar con otros derivados de quinolina, como la quinolina en sí, la 2-metilquinolina y la 8-hidroxiquinolina. Si bien estos compuestos comparten un núcleo de quinolina común, sus sustituyentes y grupos funcionales únicos confieren diferentes propiedades y actividades.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
1-methylquinoline-2,5,8-trione |
InChI |
InChI=1S/C10H7NO3/c1-11-9(14)5-2-6-7(12)3-4-8(13)10(6)11/h2-5H,1H3 |
Clave InChI |
LYMKIWPWDNSKFU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC2=C1C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)


![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)

![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)




![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)


